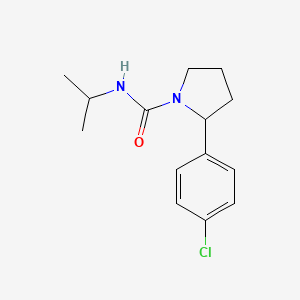![molecular formula C19H25N3O2 B6029805 {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol, also known as BPPM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. BPPM is a piperidine derivative that has shown promising results in scientific research for its ability to interact with various biological targets.
作用机制
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This compound also modulates the activity of ion channels, including voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. This compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to modulate the activity of neurotransmitters involved in these diseases.
实验室实验的优点和局限性
One advantage of {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol is its ability to interact with multiple biological targets, making it a potentially useful drug for the treatment of various diseases. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
未来方向
For the study of {3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol include further investigation of its potential use as a drug for the treatment of neurodegenerative diseases, as well as its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additional studies are also needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in the treatment of other diseases.
合成方法
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol can be synthesized through a multi-step process involving the reaction of 1-(3-(1H-pyrazol-1-yl)propanoyl)piperidine-3-carboxylic acid with benzyl bromide and subsequent reduction of the resulting intermediate. The final product is obtained as a white crystalline powder with a melting point of 135-137°C.
科学研究应用
{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol has been extensively studied for its potential use in medicinal chemistry due to its ability to interact with various biological targets. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-16-19(14-17-6-2-1-3-7-17)9-4-11-21(15-19)18(24)8-13-22-12-5-10-20-22/h1-3,5-7,10,12,23H,4,8-9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOOZOJVRAHQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=N2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)-1-propanamine](/img/structure/B6029743.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6029750.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6029762.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
![2-phenyl-4-[(2-pyridinylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6029773.png)
![1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6029783.png)
amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6029784.png)
![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6029796.png)

![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)